SLMP53-1

p53 reactivator cancer therapeutics drug discovery

SLMP53-1 is an enantiopure (S)-tryptophanol-derived oxazoloisoindolinone small molecule that functions as a direct reactivator of both wild-type and mutant p53 tumor suppressor protein. The compound binds to the p53 DNA-binding domain (DBD) at the interface of the p53 homodimer with the DNA minor groove, inducing thermal stabilization of the protein and restoring wild-type-like transcriptional activity to multiple cancer-relevant hotspot mutations.

Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
Cat. No. B11937389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLMP53-1
Molecular FormulaC20H18N2O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC12C3=CC=CC=C3C(=O)N1C(CO2)CC4=CNC5=CC=CC=C54
InChIInChI=1S/C20H18N2O2/c1-20-17-8-4-2-7-16(17)19(23)22(20)14(12-24-20)10-13-11-21-18-9-5-3-6-15(13)18/h2-9,11,14,21H,10,12H2,1H3/t14-,20+/m0/s1
InChIKeyRSAFMLBHKXOCJG-VBKZILBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLMP53-1 Mutant p53 Reactivator Procurement Guide: Chemical Class and Baseline Activity for Research Selection


SLMP53-1 is an enantiopure (S)-tryptophanol-derived oxazoloisoindolinone small molecule that functions as a direct reactivator of both wild-type and mutant p53 tumor suppressor protein [1]. The compound binds to the p53 DNA-binding domain (DBD) at the interface of the p53 homodimer with the DNA minor groove, inducing thermal stabilization of the protein and restoring wild-type-like transcriptional activity to multiple cancer-relevant hotspot mutations [2]. With a molecular weight of 318.376 g/mol and the molecular formula C20H18N2O2, SLMP53-1 represents a chemically distinct scaffold compared to clinically advanced p53 reactivators such as APR-246 (PRIMA-1Met) [3].

1
Direct p53 DBD-targeted reactivator scaffold
Binds non-covalently to p53 homodimer-DNA minor groove interface
2
Enables mutation-hotspot panel reactivation studies
Reported restoration of wild-type-like transcriptional activity across multiple hotspot mutations
3
Enantiopure (S)-tryptophanol-derived probe
Defined stereochemical control for chiral pathway studies

Why Generic Substitution Fails for SLMP53-1: p53 Reactivator Scaffold Specificity and Mutation Coverage


Mutant p53 reactivators constitute a chemically and mechanistically heterogeneous class with no interchangeable substitution. Compounds such as APR-246 (PRIMA-1Met) act via covalent cysteine modification following conversion to methylene quinuclidinone [1], whereas COTI-2 concurrently inhibits the PI3K/AKT/mTOR pathway [2]. SLMP53-1, in contrast, binds non-covalently to the p53 DBD homodimer-DNA interface, a distinct binding mode that underpins its unique mutation coverage profile and p53-dependent selectivity [3]. Furthermore, structurally related analogs within the oxazoloisoindolinone series—including SLMP53-2 and DIMP53-1—exhibit divergent mutation selectivity (e.g., SLMP53-2 reactivates mutp53-Y220C via Hsp70 enhancement [4]) and target engagement mechanisms (e.g., DIMP53-1 inhibits p53-MDM2/X interactions [5]). Consequently, SLMP53-1 cannot be substituted by other p53-pathway modulators without altering the experimental or therapeutic outcome; the quantitative evidence below establishes its specific differentiation.

SLMP53-1 (this compound)
Binding mechanism
Non-covalent DBD homodimer-DNA interface interaction; p53-dependent transcriptional reactivation profile
Alternative
APR-246 (PRIMA-1Met): covalent cysteine modifier, p53-independent cytotoxicity risk
Binding mode mismatch limits mechanistic transfer
Mutation coverage profile
Reactivates multiple DNA-contact and structural hotspot mutations (R175H, G245S, R248Q, R249S, R273H, R280K, R282W)
Structural analog
SLMP53-2: Hsp70 enhancement mechanism, different mutation selectivity (Y220C context)
DIMP53-1: p53-MDM2/X dual inhibitor, distinct target engagement
Scaffold-related but target engagement divergence
p53 selectivity context
p53-dependent growth inhibition reported; higher potency in p53-expressing tumor models
Multi-target modulator
COTI-2: PI3K/AKT/mTOR pathway inhibitor with p53-independent effects; distinct selectivity window
May introduce off-target pathway modulation

Quantitative Differentiation of SLMP53-1: Head-to-Head Potency, Mutation Coverage, In Vivo Efficacy, and Synergy Data


SLMP53-1 Exhibits p53-Dependent Growth Inhibition and Superior Potency Compared to PRIMA-1 in Mutant p53R280K Cells

SLMP53-1 demonstrates a p53-dependent growth inhibitory effect, as evidenced by a GI50 of ~16 μM in p53+/+ HCT116 cells versus ~34 μM in p53−/− HCT116 cells, a 2.1-fold difference indicating p53 pathway engagement [1]. In contrast, PRIMA-1, a first-generation p53 reactivator, showed no significant difference in GI50 between p53+/+ and p53−/− HCT116 cells, suggesting p53-independent cytotoxicity [1]. In MDA-MB-231 cells expressing the mutant p53R280K, SLMP53-1 achieved a GI50 of ~16 μM, whereas PRIMA-1 was markedly less potent in this model [1].

p53-dependent GI50 comparison
Head-to-head
GI50 ~16 μM (p53+/+ HCT116) vs ~34 μM (p53−/−); 2.1-fold differential. MDA-MB-231 mutp53R280K GI50 ~16 μM. PRIMA-1: no significant p53 differential.
Reported p53-dependent growth inhibition context
Data to verify in independent models
p53 reactivator cancer therapeutics drug discovery

SLMP53-1 Reactivates Multiple Hotspot p53 Mutations Beyond R280K, Expanding Its Utility Compared to Mutation-Selective Agents

Using yeast and p53-null tumor cells ectopically expressing distinct hotspot mutant p53 proteins, SLMP53-1 reactivated multiple clinically prevalent mutations including R175H, G245S, R248Q, R249S, R273H, and R282W, in addition to R280K [1]. Cellular thermal shift assay (CETSA) confirmed direct target engagement: SLMP53-1 induced thermal stabilization of both wild-type and mutp53 R280K proteins, with a ΔTm (melting temperature shift) indicative of intermolecular binding [1]. This broad mutation coverage contrasts with mutation-selective agents like PhiKan083, which primarily targets the Y220C conformational mutant and exhibited GI50 values >150 μM in HCT116 and MDA-MB-231 cells [2].

Mutation coverage panel
Head-to-head
Reactivates 7 hotspot mutants: R175H, G245S, R248Q, R249S, R273H, R280K, R282W. PhiKan083: GI50 >150 μM in same models (Y220C-selective only).
Broad mutation coverage reported
CETSA confirms thermal stabilization of wt and R280K p53
mutant p53 personalized oncology hotspot mutations

SLMP53-1 Demonstrates Tumor-Selective In Vivo Antitumor Activity in p53-Dependent Xenograft Models

In mouse xenograft models, four intraperitoneal administrations of 50 mg/kg SLMP53-1 (twice weekly) blocked the growth of HCT116p53+/+ tumors and MDA-MB-231 (mutp53R280K) tumors compared to vehicle control, while exhibiting no effect on HCT116p53−/− tumor xenografts, confirming p53-dependent antitumor activity in vivo [1]. No significant body weight loss or morbidity was observed in treated mice [1]. In vitro, SLMP53-1 at 16 μM induced only 5.6 ± 3.2% growth inhibition in non-tumorigenic MCF10A mammary epithelial cells, with a GI50 of 42.4 ± 2.9 μM—approximately 2.6-fold higher than the GI50 in p53+/+ HCT116 tumor cells (~16 μM) [1]. In contrast, PRIMA-1 lacks clear p53-dependent in vivo differentiation and exhibits p53-independent cytotoxicity [1].

In vivo xenograft response
Model context
50 mg/kg i.p. blocked HCT116p53+/+ and MDA-MB-231 tumors; no effect on p53−/− xenografts. MCF10A GI50 42.4 μM vs tumor GI50 ~16 μM (2.6-fold).
Reported p53-dependent xenograft model response
Requires independent validation; no body weight loss observed
in vivo efficacy xenograft tumor selectivity

SLMP53-1 Reprograms Glucose Metabolism and Inhibits Angiogenesis in a p53-Dependent Manner

SLMP53-1 downregulates key glycolytic enzymes (GLUT1, HK2, PFKFB3) and upregulates mitochondrial OXPHOS markers (SCO2, COX4, OXPHOS complexes) in HCT116 cancer cells at 16-32 μM, indicating reversal of the Warburg effect [1]. It also reduces VEGF expression and endothelial cell tube formation, with an IC50 of 74 ± 10.2 μM against endothelial cells, demonstrating anti-angiogenic activity [1]. These metabolic and angiogenic effects are p53-dependent and have not been quantitatively established for comparator compounds such as APR-246 in the same experimental systems.

Metabolic & angiogenesis reprogramming
Class-level inference
Downregulates GLUT1, HK2, PFKFB3; upregulates SCO2, COX4, OXPHOS complexes. Endothelial tube formation IC50 74 ± 10.2 μM. Comparator APR-246 data unavailable.
Reported metabolic/angiogenesis assay context
Not directly comparable to other reactivators; p53-dependent modulation
cancer metabolism Warburg effect anti-angiogenesis

SLMP53-1 Shows Synergistic Anticancer Activity with Conventional Chemotherapeutics

At a low concentration of 4 μM (GI10), SLMP53-1 exhibited synergistic growth inhibition with doxorubicin and etoposide in HCT116p53+/+ and MDA-MB-231 cells, with combination index Q > 1.15 across all tested concentrations [1]. Notably, pronounced synergistic effects were observed between 4 μM SLMP53-1 and the lowest tested concentrations of doxorubicin (0.19 μM) and etoposide (0.38 μM) in MDA-MB-231 cells, indicating chemosensitization at clinically relevant low doses [1]. No synergy was observed in HCT116p53−/− cells, confirming p53-dependence [1]. Comparable quantitative synergy data for other p53 reactivators like PRIMA-1 in the same cellular models are not available.

Chemosensitization synergy
Class-level inference
Q >1.15 (synergistic) with doxorubicin/etoposide at 4 μM SLMP53-1 in p53+/+ and MDA-MB-231 cells. No synergy in p53−/− cells. Comparable synergy data for PRIMA-1 not available.
Reported chemosensitization model context
Data to verify in additional models; p53-dependence confirmed
combination therapy chemosensitization drug synergy

Structural Optimization of SLMP53-1 Scaffold Enables Further Potency Gains

The tryptophanol-derived oxazoloisoindolinone scaffold of SLMP53-1 has been systematically optimized to improve potency and selectivity. Structure-activity relationship (SAR) studies led to the identification of an (R)-tryptophanol-derived isoindolinone analog that was six-fold more active than SLMP53-1 in HCT116 cells, with increased selectivity for p53-expressing cells and low toxicity to normal cells [1]. Additionally, metabolism-guided optimization yielded two (S)-tryptophanol-derived isoindolinones that were 3.9-fold and 1.9-fold more active than the hit SLMP53-1, respectively [2]. This demonstrates that SLMP53-1 is not only a validated chemical probe but also a tractable starting point for further medicinal chemistry optimization.

Scaffold optimization tractability
Supporting evidence
Analog SAR: (R)-analog 6-fold more active; (S)-analogs 3.9-fold and 1.9-fold more active in HCT116 cells relative to SLMP53-1.
Scaffold tractability for medicinal chemistry
Chemical optimization data; selectivity profiles require review
medicinal chemistry SAR lead optimization

Recommended Research and Industrial Application Scenarios for SLMP53-1 Based on Quantitative Differentiation


Functional Studies of p53 Reactivation Across Multiple Hotspot Mutations

SLMP53-1 is ideally suited for researchers investigating the functional consequences of restoring wild-type p53 activity across a panel of clinically relevant hotspot mutations, including R175H, G245S, R248Q, R249S, R273H, R280K, and R282W [1]. Its ability to reactivate multiple DNA-contact and structural mutants in a single chemical probe enables comparative mechanistic studies without the confounding variable of changing compound scaffolds.

In Vivo Proof-of-Concept Studies in p53-Dependent Xenograft Models

The demonstrated tumor-selective, p53-dependent in vivo efficacy of SLMP53-1 at 50 mg/kg (i.p., twice weekly) in HCT116 and MDA-MB-231 xenografts [2] makes it a valuable tool for in vivo pharmacology studies. Its lack of effect on p53-null tumors and absence of overt toxicity support its use as a chemical probe to validate p53 reactivation as a therapeutic strategy in vivo.

Combination Therapy Studies with Standard Chemotherapeutics

SLMP53-1's synergistic activity with doxorubicin and etoposide at low micromolar concentrations (4 μM SLMP53-1 + 0.19-0.38 μM chemotherapeutic) [2] supports its application in combination therapy research. This scenario is particularly relevant for studies aimed at reducing chemotherapy doses while maintaining or enhancing antitumor efficacy in p53-mutant cancers.

Cancer Metabolism and Angiogenesis Research

Investigators studying the intersection of p53 function, the Warburg effect, and angiogenesis can utilize SLMP53-1 as a tool compound to interrogate p53-dependent regulation of glycolytic enzymes (GLUT1, HK2, PFKFB3), mitochondrial OXPHOS markers (SCO2, COX4), and VEGF-mediated angiogenesis [3].

Application
Selection Property
Validation Focus
Hotspot p53 mutation reactivation studies
Mutation coverage across 7 DNA-contact/structural mutants
p53 pathway transcriptional activity assay
In vivo xenograft model-response studies
p53-dependent tumor growth inhibition profile
Xenograft endpoint and body weight monitoring
Chemosensitization combination research
Synergy with DNA-damaging agents at low µM
Combination index and p53-dependence in cell models
Tumor metabolism and angiogenesis pathway studies
p53-dependent metabolic enzyme and VEGF modulation
Glycolytic and OXPHOS marker expression endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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